[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Description
[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Properties
IUPAC Name |
[1-(2-fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-14-5-4-10-22(13-14)18(23)15-8-11-21(12-9-15)19(24)16-6-2-3-7-17(16)20/h2-3,6-7,14-15H,4-5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFBVKUEFFTCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The intermediate product is then reacted with 3-methylpiperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
[1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. Additionally, the piperidine rings can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
- [1-(2-Chlorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
- [1-(2-Bromobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
- [1-(2-Methylbenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone
Comparison:
- Uniqueness: The presence of the fluorine atom in [1-(2-Fluorobenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions that are not possible with chlorine, bromine, or methyl groups, leading to different biological and chemical properties.
This compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
